molecular formula C14H15NO4 B2640046 Cbz-D-homopropargylglycine CAS No. 1234692-78-4

Cbz-D-homopropargylglycine

Cat. No.: B2640046
CAS No.: 1234692-78-4
M. Wt: 261.277
InChI Key: QWPVNBACLFLOJI-GFCCVEGCSA-N
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Description

Cbz-D-homopropargylglycine, also known as ®-2-(benzyloxycarbonylamino)hex-5-ynoic acid, is a derivative of the amino acid glycine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a homopropargyl group. This compound is used in various chemical and biological research applications due to its unique structural properties.

Scientific Research Applications

Cbz-D-homopropargylglycine has several scientific research applications, including:

Safety and Hazards

The safety data sheet for a related compound, N-Cbz-D-Glutamic acid alpha-benzyl ester, recommends using it only for laboratory chemicals and advises against food, drug, pesticide or biocidal product use . L-Homopropargylglycine (L-HPG) is also used for research purposes only .

Future Directions

The use of homopropargylglycine (HPG) in protein synthesis monitoring shows promise for future research . It provides a non-radioactive alternative to analyze global protein synthesis in cell culture. The resulting alkyne-labeled full-length proteins can subsequently be detected via Cu(I)-catalyzed click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cbz-D-homopropargylglycine typically involves the protection of the amino group of D-homopropargylglycine with a benzyloxycarbonyl (Cbz) group. This can be achieved using Cbz-Cl (benzyloxycarbonyl chloride) under Schotten-Baumann conditions or with an organic base. The reaction mechanism involves the nucleophilic attack of the amino group on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amino acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient and scalable reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cbz-D-homopropargylglycine undergoes various chemical reactions, including:

    Oxidation: The homopropargyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The Cbz group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).

    Substitution: The homopropargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalytic hydrogenation with Pd-C and H2 is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of the free amino acid after removal of the Cbz group.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Cbz-D-homopropargylglycine involves its incorporation into peptides and proteins through standard peptide synthesis techniques. The Cbz group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Cbz group can be removed under mild conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Cbz-D-homopropargylglycine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its homopropargyl group, which provides additional reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical transformations makes it a valuable tool in research and industry.

Properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)hex-5-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2,(H,15,18)(H,16,17)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPVNBACLFLOJI-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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